molecular formula C23H17FN4O B2794734 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357879-92-5

6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Número de catálogo: B2794734
Número CAS: 1357879-92-5
Peso molecular: 384.414
Clave InChI: UTSWBXRTMPPDIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 1357879-92-5) is a synthetic small molecule with a molecular formula of C 23 H 17 FN 4 O and a molecular weight of 384.4 g/mol . This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline chemical class, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential . The [1,2,4]triazolo[1,5-c]quinazoline core is structurally related to quinazoline, a privileged scaffold found in several FDA-approved kinase inhibitors . Recent in silico studies have identified novel spiro[1,2,4]triazolo[1,5-c]quinazoline derivatives as promising modulators of Diacylglycerol Kinase α (DGK-α), a therapeutic target implicated in cancer and immune dysfunction . Furthermore, hybrid molecules incorporating triazolo and quinazoline motifs have demonstrated potent anticancer activity in vitro, showing significant efficacy against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468, in some cases surpassing the efficacy of the standard drug erlotinib . These compounds often function as inhibitors of protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical regulators of cell proliferation, survival, and angiogenesis in tumors . This compound is intended for research purposes only, providing a valuable chemical tool for investigating kinase signaling pathways, developing novel anticancer agents, and exploring structure-activity relationships (SAR) within this heterocyclic class.

Propiedades

IUPAC Name

6-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-15-9-11-17(12-10-15)21-25-22-19-7-2-3-8-20(19)27(23(29)28(22)26-21)14-16-5-4-6-18(24)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSWBXRTMPPDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, and how are intermediates characterized?

  • Methodology : Synthesis typically involves cyclization and substitution steps. For example, quinazolinone derivatives are synthesized using diabetic jujube as a starting material, followed by fluorobenzyl and p-tolyl group incorporation via nucleophilic substitution. Key intermediates are characterized using FTIR, 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry (MS) to confirm structural integrity .
  • Data Validation : Yield optimization (e.g., 39.5–88% in similar triazoloquinazolines) and purity checks via melting point analysis (e.g., 196–198°C) ensure reproducibility .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and torsion angles. Density functional theory (DFT) calculations validate experimental XRD data, with deviations <0.01 Å for bond lengths .
  • Key Findings : The fluorobenzyl group induces steric hindrance, affecting molecular packing and potential binding interactions in biological targets .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • FTIR : Confirms functional groups (e.g., C-F stretch at 1,100–1,250 cm1^{-1}).
  • NMR : 1H^1 \text{H} NMR identifies aromatic protons (δ 7.0–8.5 ppm) and benzyl methylene groups (δ 4.5–5.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 428.1 for a related compound) .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) predict the biological activity of this compound?

  • Methodology : DFT calculates frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like SHP2 phosphatase, with binding energies ≤−8.0 kcal/mol indicating strong interactions .
  • Contradictions : Discrepancies between DFT-predicted and XRD-observed geometries require validation via hybrid functional calculations (e.g., B3LYP/6-311++G**) .

Q. What structure-activity relationships (SAR) govern its antimicrobial or antitumor activity?

  • SAR Insights :

  • Fluorine Substitution : Enhances lipophilicity and membrane penetration, improving antimicrobial activity (e.g., MIC ≤25 µg/mL against S. aureus) .
  • Triazole-Quinazoline Core : Critical for intercalation with DNA or enzyme inhibition (e.g., topoisomerase II) .
    • Data Limitations : Inconsistent activity across analogs (e.g., 2–4-fold variation in IC50_{50}) suggests substituent position and electronic effects require systematic study .

Q. How can contradictory spectral or biological data be resolved during characterization?

  • Resolution Strategies :

  • Multi-Technique Validation : Cross-check NMR/LC-MS data with XRD to confirm regioisomer formation .
  • Dose-Response Studies : Replicate biological assays (e.g., IC50_{50}) under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests) .

Q. What are the challenges in optimizing reaction conditions for scale-up synthesis?

  • Optimization Parameters :

  • Catalysts : Use of phase-transfer catalysts (e.g., PEG-400) improves yields by 15–20% in cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove residuals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.